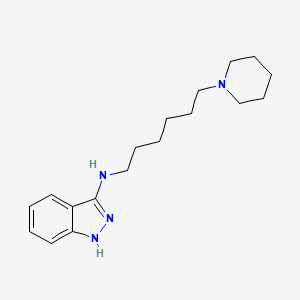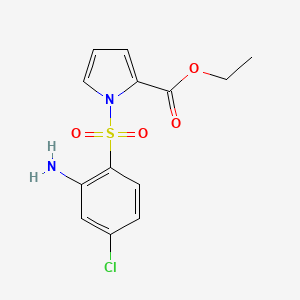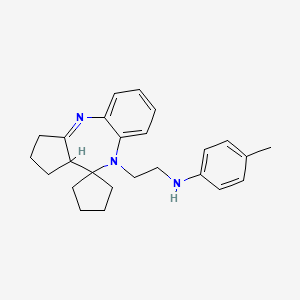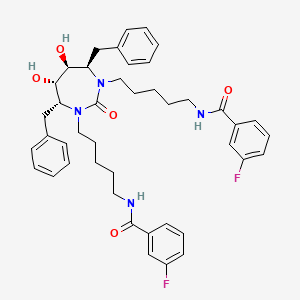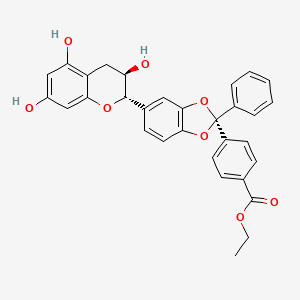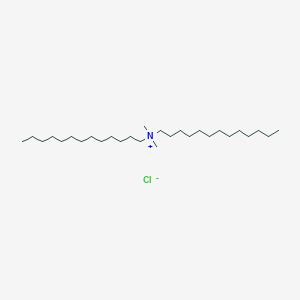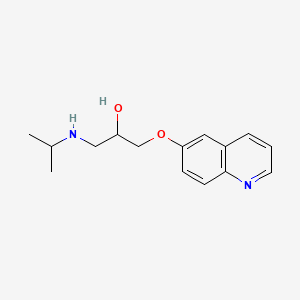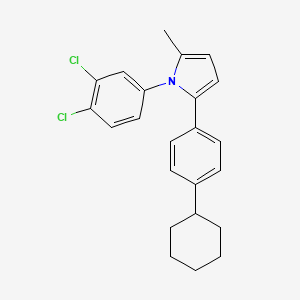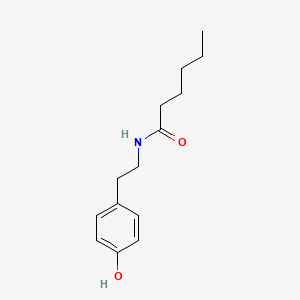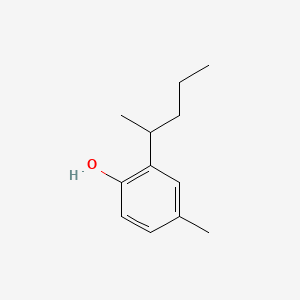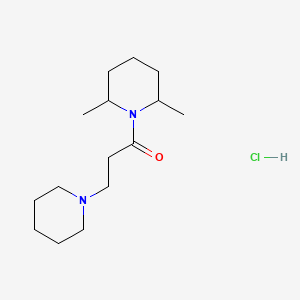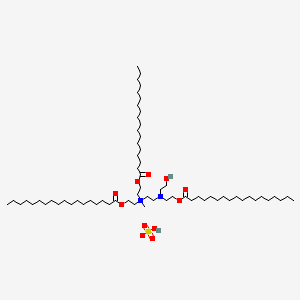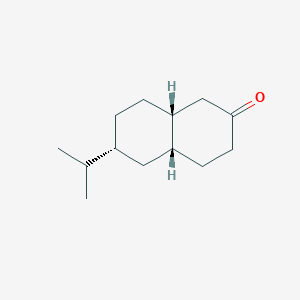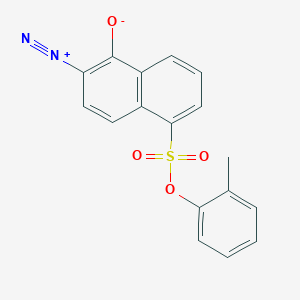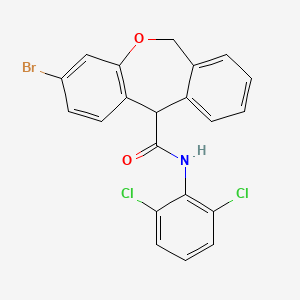
3-Bromo-N-(2,6-dichlorophenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2,6-dichlorophenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide: is a complex organic compound that belongs to the class of dibenzoxepin derivatives This compound is characterized by its unique structure, which includes a bromine atom, two chlorine atoms, and a dibenzoxepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2,6-dichlorophenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Dibenzoxepin Core: This step involves the cyclization of appropriate precursors to form the dibenzoxepin ring system.
Bromination: Introduction of the bromine atom at the 3-position of the dibenzoxepin core using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the reaction of the brominated dibenzoxepin with 2,6-dichloroaniline to form the desired carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2,6-dichlorophenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-N-(2,6-dichlorophenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2,6-dichlorophenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxepin Derivatives: Compounds with similar dibenzoxepin cores but different substituents.
Halogenated Aromatics: Compounds with halogen atoms (e.g., chlorine, bromine) attached to aromatic rings.
Uniqueness
3-Bromo-N-(2,6-dichlorophenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide is unique due to its specific combination of bromine and chlorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
144170-20-7 |
|---|---|
Molecular Formula |
C21H14BrCl2NO2 |
Molecular Weight |
463.1 g/mol |
IUPAC Name |
3-bromo-N-(2,6-dichlorophenyl)-6,11-dihydrobenzo[c][1]benzoxepine-11-carboxamide |
InChI |
InChI=1S/C21H14BrCl2NO2/c22-13-8-9-15-18(10-13)27-11-12-4-1-2-5-14(12)19(15)21(26)25-20-16(23)6-3-7-17(20)24/h1-10,19H,11H2,(H,25,26) |
InChI Key |
QWTOEXSOIYJUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=C(O1)C=C(C=C3)Br)C(=O)NC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


